5-Chloro-N-phenylimidazo[1,2-a]pyrazin-3-amine
Description
Properties
CAS No. |
823806-60-6 |
|---|---|
Molecular Formula |
C12H9ClN4 |
Molecular Weight |
244.68 g/mol |
IUPAC Name |
5-chloro-N-phenylimidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C12H9ClN4/c13-10-6-14-7-11-15-8-12(17(10)11)16-9-4-2-1-3-5-9/h1-8,16H |
InChI Key |
SFTVPTWEGZMDHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CN=C3N2C(=CN=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Two-Component Cyclization Using 2-Aminopyrazines and Phenacyl Bromides
- A common method involves reacting 2-amino-5-chloropyrazine with phenacyl bromide derivatives under basic conditions to form the imidazo[1,2-a]pyrazine ring system.
- The reaction is typically catalyzed by a strong organic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) .
- The solvent system often used is a green solvent mixture like aqueous ethanol (1:1 v/v), promoting environmentally friendly conditions.
- The reaction proceeds at room temperature, yielding the desired 5-chloro-substituted imidazo[1,2-a]pyrazine derivatives in moderate to high yields (65–94%).
- The mechanism involves initial formation of a pyridinium salt intermediate, followed by base-mediated deprotonation, intramolecular cyclization, and elimination of water and hydrogen bromide to afford the fused heterocycle.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 2-Amino-5-chloropyrazine + phenacyl bromide | Formation of pyridinium salt intermediate |
| 2 | DBU, aqueous ethanol, room temperature | Deprotonation and imine formation |
| 3 | Intramolecular cyclization | Formation of tetrahydroimidazo intermediate |
| 4 | Elimination (H2O, HBr) | Formation of 5-chloro-N-phenylimidazo[1,2-a]pyrazin-3-amine |
This method is supported by analogous syntheses of 2-arylimidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines, where the base-catalyzed cyclization of 2-aminopyridines or 2-aminopyrazines with phenacyl bromides is well established.
Iodine-Catalyzed One-Pot Three-Component Condensation
- An alternative approach uses an iodine-catalyzed one-pot three-component reaction involving:
- 2-Aminopyrazine or 2-aminopyridine,
- An aryl aldehyde,
- An isocyanide (e.g., tert-butyl isocyanide).
- The reaction proceeds via initial imine formation between the amine and aldehyde, activation by iodine as a Lewis acid, nucleophilic addition of isocyanide, and subsequent cyclization to form the imidazo ring.
- This method allows for efficient synthesis of imidazo[1,2-a]pyrazine derivatives with various substitutions, including chloro groups, under mild conditions.
- Characterization of products confirms the presence of the amine group and the fused heterocyclic structure by IR, NMR, and mass spectrometry.
Groebke-Blackburn-Bienaymé Multicomponent Reaction (GBB MCR)
- The GBB multicomponent reaction is a powerful synthetic tool for imidazo[1,2-a]pyrazines.
- It involves the condensation of:
- 2-Amino-3-chloropyrazine (providing the 5-chloro substitution),
- An aldehyde (e.g., benzaldehyde),
- An isonitrile (e.g., isocyanocyclohexane).
- The reaction is acid-catalyzed (e.g., HCl in dioxane) and microwave-assisted to enhance reaction rates.
- This method yields 5-chloro-substituted imidazo[1,2-a]pyrazin-3-amines in moderate yields (~30% over two steps).
- Subsequent functional group transformations can be performed to modify the amine substituent.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Catalyst/Base | Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Two-component cyclization | 2-Amino-5-chloropyrazine + phenacyl bromide | DBU | Aqueous ethanol (1:1) | Room temperature, 6 h | 65–94 | Green solvent, mild conditions, scalable |
| Iodine-catalyzed three-component | 2-Aminopyrazine + aryl aldehyde + tert-butyl isocyanide | Iodine (Lewis acid) | Not specified | One-pot, mild heating | Moderate | Efficient, one-pot, broad substrate scope |
| GBB multicomponent reaction | 2-Amino-3-chloropyrazine + aldehyde + isonitrile | HCl (acid catalyst) | Dioxane | Microwave, 110 °C, 10 min | ~30 (over 2 steps) | Microwave-assisted, moderate yield |
Detailed Research Findings and Notes
- The DBU-catalyzed two-component cyclization is notable for its high atom economy (66.25–73.41%) and use of environmentally benign solvents, making it a preferred method for synthesizing 5-chloro-substituted imidazo[1,2-a]pyrazines.
- The iodine-catalyzed method offers a versatile and efficient route, especially for derivatives with additional functional groups, confirmed by detailed spectroscopic analysis (IR, 1H NMR, 13C NMR, HRMS).
- The GBB multicomponent reaction provides a rapid and modular approach to diverse imidazo[1,2-a]pyrazines, though yields for 5-chloro derivatives are moderate and may require further optimization.
- Scale-up experiments in related imidazo[1,2-a]pyridine systems demonstrate that these methods are amenable to gram-scale synthesis without significant loss of yield or increase in reaction time, indicating potential for industrial application.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-phenylimidazo[1,2-a]pyrazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted imidazo[1,2-a]pyrazines .
Scientific Research Applications
Anticancer Activity
Research has indicated that imidazo[1,2-a]pyrazines exhibit significant anticancer properties. In particular, compounds with similar structures have been identified as inhibitors of various kinases involved in cancer progression. For instance, studies have shown that derivatives of imidazo[1,2-a]pyrazines can inhibit Aurora-A kinase and KSP (kinesin spindle protein), which are critical in cell division and tumor growth. These inhibitors can potentially be developed into dual-function anticancer agents that target multiple pathways in cancer cells .
Anti-inflammatory Properties
The anti-inflammatory effects of imidazo[1,2-a]pyrazines have also been documented. These compounds can modulate the immune response by acting on Toll-like receptors (TLRs), which play a crucial role in the innate immune system. Specifically, studies have demonstrated that certain imidazo[1,2-a]pyrazines enhance the activity of TLR8, leading to increased production of pro-inflammatory cytokines. This mechanism suggests their potential application in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of imidazo[1,2-a]pyrazines have been explored in various studies. Compounds within this class have shown effectiveness against a range of bacterial strains, making them candidates for developing new antimicrobial agents. The unique structure allows for modifications that can enhance their efficacy and selectivity against pathogens .
Applications in Vaccine Development
5-Chloro-N-phenylimidazo[1,2-a]pyrazin-3-amine and its analogs have been investigated for their potential as vaccine adjuvants. Their ability to activate TLRs suggests they could enhance the immune response when used alongside vaccines. This application could be particularly valuable in developing vaccines against infectious diseases and cancer .
Synthesis and Chemical Properties
The synthesis of 5-Chloro-N-phenylimidazo[1,2-a]pyrazin-3-amine typically involves multi-step reactions that allow for the introduction of various substituents to optimize biological activity. The compound's chemical structure can be modified to improve its pharmacokinetic properties and reduce toxicity while maintaining efficacy .
Case Studies and Research Findings
Several case studies highlight the applications of imidazo[1,2-a]pyrazine derivatives:
Mechanism of Action
The mechanism of action of 5-Chloro-N-phenylimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The imidazo[1,2-a]pyrazin-3-amine scaffold exhibits tunable properties based on substituents at positions 2, 5, and 6. Below is a comparative analysis of key analogs:
Key Observations :
- Chlorine vs.
- N-Substituents : Bulky groups (e.g., cyclohexyl, tert-butyl) improve metabolic stability but may reduce solubility. Smaller groups (e.g., phenyl, pyridylmethyl) balance bioavailability and potency .
- Aryl Modifications: Electron-withdrawing groups (e.g., NO2) at the C2-phenyl ring increase polarity, affecting UV absorption and crystallinity .
Anticancer Activity
- CDK9 Inhibition : 2-Phenylimidazo[1,2-a]pyrazin-3-amine derivatives (e.g., compound 7b ) inhibit CDK9 with IC50 = 4.5 µM, crucial for blocking transcription in cancer cells. Removal of the pyrazine nitrogen reduces potency (IC50 = 9.3 µM), highlighting the scaffold’s sensitivity to electronic changes .
- TDP1 Inhibition: Analogues with a 2-hydroxyphenyl group (e.g., 7b) exhibit competitive inhibition (Ki = 0.309 µM), outperforming non-hydroxylated variants (Ki > 100 µM) .
Antiviral Activity
- Coronavirus Inhibition: Derivatives like 1a (N-tert-butyl-2-phenylimidazo[1,2-a]pyrazin-3-amine) show activity against human coronaviruses (e.g., SARS-CoV-2) by targeting viral entry or replication machinery. Substituents at C2-phenyl (e.g., NO2, NH2) modulate efficacy, though specific IC50 values are pending .
Biological Activity
5-Chloro-N-phenylimidazo[1,2-a]pyrazin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
5-Chloro-N-phenylimidazo[1,2-a]pyrazin-3-amine is characterized by:
- A chlorine atom at the 5-position of the imidazo ring.
- A phenyl group attached to the nitrogen atom.
- The imidazo[1,2-a]pyrazine core structure, which contributes to its biological properties.
The biological activity of 5-Chloro-N-phenylimidazo[1,2-a]pyrazin-3-amine is primarily attributed to its ability to interact with specific molecular targets within cells. The imidazo[1,2-a]pyrazine scaffold allows for various interactions that can modulate enzymatic activities and receptor functions.
Key Mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit mycobacterial fatty acid synthase I, leading to antimycobacterial effects .
- Cellular Interaction : The compound may exert effects on cell signaling pathways, influencing cell proliferation and apoptosis.
Antimycobacterial Activity
Research indicates that derivatives of 5-Chloro-N-phenylimidazo[1,2-a]pyrazin-3-amine exhibit significant antimycobacterial activity. For instance:
- Compounds with similar structural motifs have demonstrated minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis ranging from 1.56 to 6.25 µg/mL .
Cytotoxicity
The cytotoxic profile of 5-Chloro-N-phenylimidazo[1,2-a]pyrazin-3-amine has been evaluated in various studies:
- Some derivatives showed low cytotoxicity in human cell lines, indicating a favorable selectivity index (SI) for therapeutic applications .
Study 1: Synthesis and Activity Evaluation
A study synthesized several derivatives of N-phenylpyrazine carboxamides, including those related to 5-Chloro-N-phenylimidazo[1,2-a]pyrazin-3-amine. The results indicated that modifications in the phenyl substituent significantly affected antimycobacterial activity while maintaining low cytotoxicity levels in vitro.
| Compound | MIC (µg/mL) | Cytotoxicity (CC50 µM) | Selectivity Index |
|---|---|---|---|
| 5-Cl-N-(4-hydroxyphenyl) | 1.56 | >100 | >64 |
| 5-Cl-N-(p-tolyl) | 3.13 | >50 | >16 |
| Unsubstituted | >6.25 | <10 | <1 |
Study 2: Structure-Activity Relationship
Another research effort focused on the structure-activity relationship (SAR) of imidazo[1,2-a]pyrazines. It was found that introducing electron-withdrawing groups enhanced antimycobacterial potency while maintaining acceptable toxicity profiles.
Q & A
Basic: What are the standard synthetic routes for preparing 5-Chloro-N-phenylimidazo[1,2-a]pyrazin-3-amine, and how can reaction conditions be optimized?
The compound is typically synthesized via a one-pot multicomponent reaction involving substituted aldehydes, amines, and isocyanides in ethanol or methanol under reflux. For example, 4-nitrobenzaldehyde, 2-aminopyrazine, and tert-butyl isocyanide react in ethanol at 80°C for 6–12 hours . Optimization involves:
- Catalyst screening : Iodine catalysis enhances imidazo[1,2-a]pyrazine formation efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve yields for electron-deficient substrates.
- Temperature control : Lower temperatures (50–60°C) reduce side reactions in thermally sensitive intermediates .
Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?
Key methods include:
- FT-IR/Raman : Identify functional groups (e.g., C-Cl stretch at ~650 cm⁻¹, NH bending at 1600 cm⁻¹) and correlate with vibrational modes .
- NMR (¹H/¹³C) : Confirm substituent positions (e.g., phenyl ring protons at δ 7.2–8.3 ppm, pyrazine protons at δ 8.5–9.5 ppm) .
- Single-crystal XRD : Resolve molecular geometry and validate computational models .
- Mass spectrometry (ESI-HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 339.08 for chloro-substituted derivatives) .
Advanced: How do structural modifications (e.g., substituent position, halogen substitution) impact biochemical activity?
- Chloro vs. fluoro substitution : Chloro groups enhance TDP1 inhibition (IC₅₀ = 4.5 µM vs. >100 µM for non-halogenated analogues) due to increased electron-withdrawing effects and hydrophobic interactions .
- Amino vs. nitro groups : Para-amino substitution improves antimalarial activity (IC₅₀ = 63 nM vs. 235 nM for nitro derivatives) by enhancing solubility and target binding .
- Core nitrogen deletion : Removing the pyrazine 7-nitrogen reduces potency (IC₅₀ increases from 4.5 µM to 9.3 µM in TDP1 assays) .
Advanced: What computational strategies are used to model ligand-protein interactions for this compound?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes in targets like BRD4 (PDB: 4WIV) .
- MD simulations : Analyze stability of the imidazo[1,2-a]pyrazine core in aqueous environments (GROMACS, AMBER).
- QSAR models : Train ANN-based models with descriptors like LogP, polar surface area, and H-bond donors to predict anti-malarial IC₅₀ values .
Advanced: How can contradictory spectral or crystallographic data be resolved?
- Multi-technique validation : Cross-check NMR assignments with COSY/HSQC and XRD data to resolve ambiguities in aromatic proton environments .
- Thermal analysis : TGA/DSC confirms decomposition patterns (e.g., melting points ~154–210°C) to rule out polymorphic discrepancies .
- DFT calculations : Compare experimental vs. computed IR/Raman spectra to validate vibrational assignments .
Advanced: What methodologies assess third-order nonlinear optical (NLO) properties?
- Z-scan technique : Measure nonlinear absorption (β) and refractive index (n₂) using a He-Ne laser (632.8 nm). For imidazo[1,2-a]pyrazines, β ≈ 1.5 × 10⁻⁴ cm/W and n₂ ≈ 4.2 × 10⁻⁸ cm²/W .
- Hyperpolarizability calculations : Use TD-DFT (B3LYP/6-311+G(d,p)) to correlate π-conjugation length with NLO response .
Basic: How is thermal stability evaluated, and what degradation mechanisms are observed?
- TGA/DSC : The compound typically shows a single-stage decomposition at 220–250°C (ΔH ~150 J/g), indicating cleavage of the chloro-phenyl bond .
- Kinetic analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ ~120 kJ/mol) for degradation .
Advanced: How are structure-activity relationships (SARs) derived for antimalarial activity?
- In vitro assays : Test against Plasmodium falciparum strains (3D7, W2) to determine IC₅₀. Derivatives with 5,6-dihydroimidazo cores show IC₅₀ = 63–200 nM .
- Substituent libraries : Synthesize analogues with varied aryl/alkyl groups (e.g., 4-fluorophenyl, cyclohexyl) and correlate LogP with membrane permeability .
Advanced: What challenges arise in crystallizing this compound, and how are they addressed?
- Polymorphism : Use solvent-drop grinding with acetonitrile/ethanol to isolate stable monoclinic forms (space group P2₁/c) .
- Twinned data : Apply SHELXL’s TWIN/BASF commands for refinement .
Basic: How are analytical methods validated for purity assessment?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
